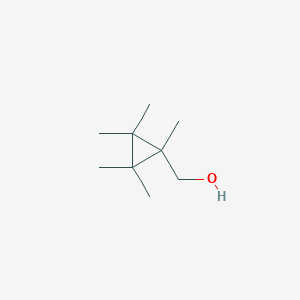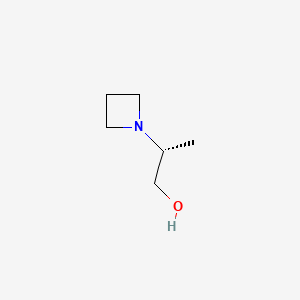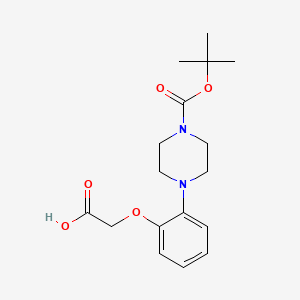
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid is a synthetic organic compound with the molecular formula C19H27N3O5 It is a derivative of piperazine, a chemical structure known for its versatility in medicinal chemistry and various industrial applications
Vorbereitungsmethoden
The synthesis of 2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid involves multiple steps, starting with the protection of piperazine. The tert-butoxycarbonyl (Boc) group is commonly used to protect the piperazine nitrogen atoms. The synthetic route typically involves the following steps:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-piperazine.
Formation of Phenoxy Intermediate: The protected piperazine is then reacted with 2-bromo-phenol to form the phenoxy intermediate.
Acylation: The phenoxy intermediate is acylated with chloroacetic acid to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperazine derivatives.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid involves its interaction with specific molecular targets. As a piperazine derivative, it may bind to neurotransmitter receptors and ion channels, leading to changes in their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may modulate signaling pathways related to neurotransmission and cellular communication.
Vergleich Mit ähnlichen Verbindungen
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid can be compared with other piperazine derivatives, such as:
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: This compound has a similar structure but lacks the phenoxy group, which may affect its reactivity and biological activity.
2-(1-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound contains a pyrazole ring instead of a phenoxy group, leading to different chemical and biological properties.
2-(6-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: This compound has a more complex structure with additional functional groups, which may enhance its specificity and potency in certain applications.
The uniqueness of this compound lies in its combination of the piperazine and phenoxy groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H24N2O5 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-8-18(9-11-19)13-6-4-5-7-14(13)23-12-15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
DHPGMLMTTSEYRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


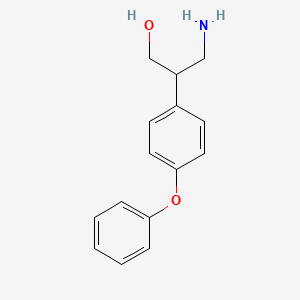

![6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B13895146.png)
![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)
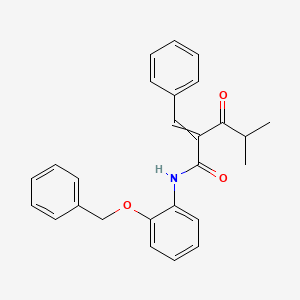
![Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13895156.png)
![Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate](/img/structure/B13895163.png)
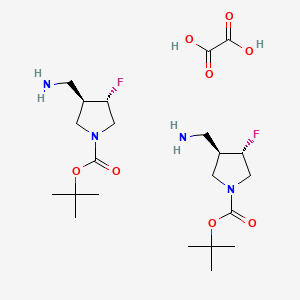
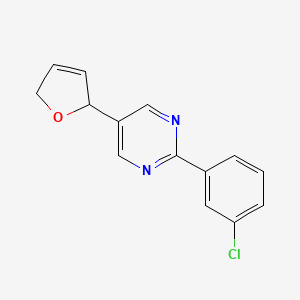
![2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid](/img/structure/B13895183.png)
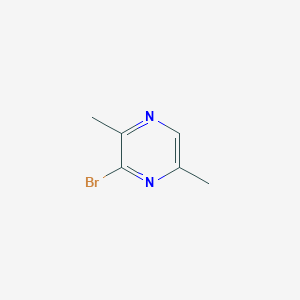
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B13895223.png)
